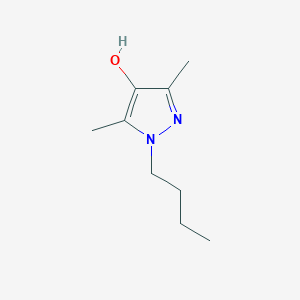

1-butyl-3,5-dimethyl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

1-butyl-3,5-dimethylpyrazol-4-ol |

InChI |

InChI=1S/C9H16N2O/c1-4-5-6-11-8(3)9(12)7(2)10-11/h12H,4-6H2,1-3H3 |

InChI Key |

HBCVZZFUIQLQEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(C(=N1)C)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butyl 3,5 Dimethyl 1h Pyrazol 4 Ol and Analogues

Retrosynthetic Analysis of the 1-butyl-3,5-dimethyl-1H-pyrazol-4-ol Core Structure

A retrosynthetic analysis of this compound provides a logical framework for its synthesis. The primary disconnection points are the bonds forming the pyrazole (B372694) ring and the nitrogen-butyl bond.

N1-Butyl Bond Disconnection: The most straightforward disconnection is the bond between the N1 nitrogen of the pyrazole ring and the butyl group. This suggests a precursor, 3,5-dimethyl-1H-pyrazol-4-ol, which can be alkylated in a subsequent step using a suitable butylating agent, such as a butyl halide.

Pyrazole Ring Disconnection (C-N Bonds): The pyrazole ring itself is typically formed via a [3+2] cycloaddition or cyclocondensation strategy. Disconnecting the two C-N bonds of the ring reveals two key precursor types: a five-carbon 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For the target molecule, the 1,3-dicarbonyl precursor would be a derivative of 2,4-pentanedione (acetylacetone) functionalized at the C3 position, while the nitrogen source would be butylhydrazine (B1329735). Alternatively, unsubstituted hydrazine can be used to form the pyrazole ring first, followed by N-alkylation.

This analysis points to two primary synthetic routes:

Synthesis of the 3,5-dimethyl-1H-pyrazol-4-ol core followed by N-alkylation with a butylating agent.

Direct condensation of a suitable 1,3-dicarbonyl precursor with butylhydrazine to form the N1-butylated pyrazole in a single step.

Cyclocondensation Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method famously known as the Knorr pyrazole synthesis. nih.govmdpi.com This approach is a robust and versatile method for creating a wide array of polysubstituted pyrazoles. rsc.org

Utilization of 1,3-Dicarbonyl Compounds as Precursors

The carbon backbone of the pyrazole ring is typically sourced from a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The reaction involves the nucleophilic attack of the hydrazine on the two carbonyl carbons, followed by dehydration to yield the aromatic pyrazole ring. For the synthesis of the 3,5-dimethyl-4-hydroxypyrazole core, the logical precursor is 3-hydroxy-2,4-pentanedione or a related derivative.

The versatility of this method allows for the synthesis of various analogues by simply changing the substituents on the 1,3-dicarbonyl precursor. beilstein-journals.org For instance, using different β-diketones allows for the introduction of diverse alkyl or aryl groups at the 3 and 5 positions of the pyrazole ring.

Table 1: Examples of 1,3-Dicarbonyl Precursors and Resulting Pyrazoles

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Core | Reference |

|---|---|---|---|

| 2,4-Pentanedione (Acetylacetone) | Hydrazine Hydrate (B1144303) | 3,5-dimethyl-1H-pyrazole | rsc.org |

| Ethyl Acetoacetate | Phenylhydrazine (B124118) | 3-methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

| Dibenzoylmethane | Hydrazine Hydrate | 3,5-diphenyl-1H-pyrazole | nih.gov |

| 2-(trifluoromethyl)-1,3-diketone | Phenylhydrazine | 1,3,4,5-tetrasubstituted pyrazole | nih.gov |

Reactions with Hydrazine Derivatives

Hydrazines serve as the binucleophilic component, providing the two nitrogen atoms for the pyrazole heterocycle. The choice of hydrazine determines the substituent at the N1 position.

Unsubstituted Hydrazine: Using hydrazine hydrate (N₂H₄·H₂O) reacts with the 1,3-dicarbonyl compound to form an N-unsubstituted pyrazole. nih.govmdpi.com This intermediate product can then be isolated and subsequently alkylated to introduce the desired N1-substituent.

Substituted Hydrazines: Alternatively, a pre-functionalized hydrazine, such as butylhydrazine, can be used. This approach allows for the direct formation of the N1-butylated pyrazole in a single cyclocondensation step. nih.gov However, a significant challenge with this method, especially when using unsymmetrical 1,3-dicarbonyls, is the potential formation of regioisomers. nih.govnih.gov

The reaction is typically carried out in a protic solvent like ethanol (B145695), and can be performed under neutral, acidic, or basic conditions to optimize yields and reaction times. nih.govnih.gov

Introduction of N1-Alkyl Substituents: Specific Strategies for Butylation

For pyrazoles synthesized using unsubstituted hydrazine, the introduction of the N1-butyl group is achieved through N-alkylation. This is a common and crucial step in the synthesis of many biologically active pyrazole derivatives. semanticscholar.org

N-Alkylation Approaches

N-alkylation of the pyrazole ring is typically accomplished by treating the N-unsubstituted pyrazole with an alkylating agent in the presence of a base. The base deprotonates the pyrazole N-H, generating a pyrazolate anion which then acts as a nucleophile.

Classical N-Alkylation: The most common method involves the use of an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, as the electrophile. nih.gov A variety of bases can be employed, including alkali metal carbonates (e.g., K₂CO₃), hydroxides (e.g., NaOH), or stronger bases like sodium hydride (NaH), depending on the reactivity of the substrate.

Alternative Methods: More recent methodologies offer alternatives to traditional alkyl halide chemistry. For example, N-alkylation has been achieved using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, providing a different pathway that avoids strong bases. semanticscholar.orgmdpi.com Enzymatic alkylation has also been explored, offering high regioselectivity through catalyst control. nih.gov

Table 2: N-Alkylation Strategies for Pyrazoles

| Alkylation Method | Alkylating Agent | Catalyst/Base | Key Features | Reference |

|---|---|---|---|---|

| Classical Alkylation | Alkyl Halides (e.g., Iodomethane) | Bases (K₂CO₃, NaH) | Widely used, potential for regioisomeric mixtures. | researchgate.net |

| Michael Addition | α,β-unsaturated ketones | Catalyst-free | High yield and excellent regioselectivity (N1). | researchgate.netacs.org |

| Acid-Catalyzed Alkylation | Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Avoids strong bases; regioselectivity is sterically controlled. | semanticscholar.orgmdpi.com |

| Biocatalysis | Haloalkanes | Engineered Enzymes | Unprecedented regioselectivity (>99%). | nih.gov |

Impact of Butyl Group Introduction on Regioselectivity

When alkylating an unsymmetrically substituted pyrazole (e.g., 3-methyl-1H-pyrazole), two different regioisomers can be formed: the N1-alkylated and the N2-alkylated product. thieme-connect.com The ratio of these isomers is influenced by several factors:

Steric Effects: The steric bulk of both the substituents on the pyrazole ring and the incoming alkyl group plays a crucial role. nih.gov The larger butyl group will preferentially attack the less sterically hindered nitrogen atom. In many cases, alkylation favors the nitrogen atom further away from a bulky substituent at the C3 or C5 position. mdpi.com

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, directing alkylation to the more distant nitrogen.

Reaction Conditions: The choice of solvent, base, and temperature can also impact the regiochemical outcome of the alkylation reaction. nih.govthieme-connect.com

In the specific case of 3,5-dimethyl-1H-pyrazol-4-ol, the pyrazole ring is symmetrically substituted at the 3 and 5 positions. Therefore, the two nitrogen atoms are chemically equivalent, and butylation will lead to a single N-alkylated constitutional isomer, simplifying the synthetic process and avoiding the need for isomeric separation. However, for the synthesis of unsymmetrical analogues, controlling regioselectivity remains a critical synthetic challenge. acs.org

Regioselective Synthesis of Substituted Pyrazol-4-ols

Regioselectivity—the control of where substituents are placed on the pyrazole ring—is paramount for tailoring the properties of the final compound. The synthesis of pyrazol-4-ols often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

Control of Substitution Patterns at C3 and C5 Positions

The substitution pattern at the C3 and C5 positions of the pyrazole ring is primarily dictated by the choice of the 1,3-dicarbonyl precursor. When an unsymmetrical diketone reacts with a substituted hydrazine, a mixture of two regioisomers can form. However, chemists have developed several strategies to achieve high regioselectivity.

One effective method involves the use of α-alkynyl ketones. A one-pot procedure has been reported for the synthesis of 3,5-disubstituted pyrazoles with high regioselectivity by reacting terminal alkynes with aldehydes and molecular iodine, followed by treatment with hydrazines. acs.orgresearchgate.net This approach proceeds through the in-situ formation of an α-alkynyl ketone, which then undergoes cyclocondensation.

Another strategy is the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with alkyne surrogates like bromovinyl acetals. thieme.dethieme-connect.com This method provides an efficient and cost-effective route to 3,5-disubstituted pyrazoles. thieme.dethieme-connect.com The reaction tolerates a variety of substituents, leading to the desired products as single regioisomers. thieme-connect.com

The reaction of β-aminoenones with alkyl hydrazines has also been studied, where the steric bulk of the substituent at the β-position of the enone was found to direct the regioselectivity of the cyclization. mdpi.com

Table 1: Regioselective Strategies for C3/C5 Substitution

| Precursors | Reagents/Conditions | Outcome |

| Terminal Alkynes, Aldehydes | 1) n-BuLi 2) I₂ 3) Hydrazine | High regioselectivity for 3,5-disubstituted pyrazoles via α-alkynyl ketone intermediate. acs.orgresearchgate.net |

| N-Tosylhydrazones, Bromovinyl acetals | Base (e.g., K₂CO₃), Heat | Regioselective 1,3-dipolar cycloaddition to form 3,5-disubstituted pyrazoles. thieme-connect.com |

| β-Aminoenones, Alkyl hydrazines | DMSO | Regioselectivity influenced by steric bulk of β-substituent. mdpi.com |

Stereo- and Chemoselective Syntheses of Pyrazole Derivatives

Beyond regioselectivity, the development of stereoselective and chemoselective methods has enabled the synthesis of complex and chiral pyrazole derivatives.

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms. An asymmetric synthesis of chiral pyrazole derivatives has been developed using tert-butanesulfinamide as a chiral auxiliary. nih.gov The key steps involve the stereoselective addition of an organolithium reagent to a chiral sulfinylimine, followed by cyclization to form the pyrazole ring with a nitrogen atom directly bonded to a chiral center. nih.gov Furthermore, a switchable synthesis for (E)- and (Z)-N-carbonylvinylated pyrazoles has been achieved through the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The stereochemical outcome can be controlled by the presence or absence of a silver carbonate (Ag₂CO₃) catalyst, which plays a key role in switching the selectivity between the (E) and (Z) isomers. nih.gov

Chemoselectivity , the selective reaction of one functional group in the presence of others, is also crucial. For instance, innovative approaches allow for the synthesis of pyrazoles that might otherwise be inaccessible due to competing reactions. mdpi.com

Catalytic Systems and Advanced Reaction Conditions

Modern synthetic chemistry increasingly relies on advanced catalytic systems and reaction conditions to improve efficiency, yield, and environmental friendliness.

Role of Metal Catalysts in Pyrazole Synthesis

Transition-metal catalysts are instrumental in a variety of pyrazole syntheses, enabling transformations that are difficult to achieve through traditional methods. researchgate.net

Copper Catalysts: Copper salts, such as copper(I) oxide (Cu₂O) or copper triflate (CuOTf), are widely used. nih.govorganic-chemistry.org They promote aerobic oxidative [3+2] cycloaddition reactions of N,N-disubstituted hydrazines with alkynoates or β,γ-unsaturated hydrazones, using environmentally benign molecular oxygen as the oxidant. nih.govorganic-chemistry.org

Silver Catalysts: Silver catalysts, like silver triflate (AgOTf), are effective in the synthesis of trifluoromethylated pyrazoles from trifluoromethylated ynones and hydrazines. mdpi.com Silver has also been employed in [3+2] cycloaddition reactions involving N-isocyanoiminotriphenylphosphorane and terminal alkynes. organic-chemistry.org

Palladium Catalysts: Palladium nanoparticles (PdNPs), generated in situ, have been used in a copper-free, one-pot regioselective synthesis in an environmentally friendly PEG-400/H₂O medium. mdpi.com

Rhodium and Ruthenium Catalysts: Rhodium has been used to catalyze the addition-cyclization of hydrazines with alkynes under mild conditions. organic-chemistry.org Ruthenium complexes have been shown to catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines. organic-chemistry.org

Zinc Catalysts: Nano-ZnO has proven to be a highly efficient and environmentally friendly catalyst for synthesizing 1,3,5-substituted pyrazole derivatives from the condensation of phenylhydrazine with ethyl acetoacetate, offering high yields and short reaction times. mdpi.com

Table 2: Metal Catalysts in Pyrazole Synthesis

| Metal Catalyst | Reaction Type | Key Features |

| Copper (Cu₂O, CuOTf) | Aerobic Oxidative [3+2] Cycloaddition | Uses O₂ as a green oxidant; mild conditions. nih.govorganic-chemistry.org |

| Silver (AgOTf) | Cyclocondensation / [3+2] Cycloaddition | Effective for fluorinated pyrazoles; mild conditions. mdpi.comorganic-chemistry.org |

| Palladium (PdNPs) | Sequential Coupling-Cyclization | Environmentally friendly PEG-400/H₂O medium. mdpi.com |

| Zinc (Nano-ZnO) | Condensation | High efficiency, short reaction times, green approach. mdpi.com |

| Rhodium / Ruthenium | Addition-Cyclization / Dehydrogenative Coupling | High selectivity and wide substrate scope. organic-chemistry.org |

Microwave-Assisted and One-Pot Multicomponent Strategies

To enhance reaction rates and simplify procedures, microwave-assisted synthesis and one-pot multicomponent reactions (MCRs) have become powerful tools in pyrazole synthesis.

Microwave-assisted synthesis significantly reduces reaction times, often from hours to minutes, while improving yields. nih.govmdpi.comnih.govdergipark.org.tr One-pot protocols under microwave irradiation have been developed for the synthesis of various pyrazole derivatives, including 4-arylidenepyrazolones and pyrazolo[1,5-a] thieme.denih.govnih.govtriazines. mdpi.comnih.gov These methods are noted for their high efficiency, clean reaction profiles, and scalability. alliedacademies.org

One-pot multicomponent reactions (MCRs) combine several reaction steps into a single procedure without isolating intermediates. This approach increases efficiency and reduces waste. The synthesis of pyrano[2,3-c]pyrazoles, for example, is often achieved through a four-component reaction of an aldehyde, malononitrile, a hydrazine, and a β-ketoester. nih.gov Similarly, 3,5-disubstituted pyrazoles can be prepared in one pot from terminal alkynes, aldehydes, molecular iodine, and hydrazines. acs.org These MCRs are often performed under green conditions, such as using ultrasound irradiation or benign catalysts. nih.gov

Solvent Effects and Green Chemistry Protocols

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. benthamdirect.comjetir.org This has led to the development of more sustainable protocols for pyrazole synthesis. tandfonline.com

Solvent-free reactions have gained significant attention as they reduce waste and often lead to faster reaction rates and easier product separation. tandfonline.com Methods like grinding reagents together or using a catalytic amount of an ionic salt like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions have been successfully employed. tandfonline.comresearchgate.net

The use of environmentally benign solvents is another key aspect. Water is an ideal green solvent, and numerous MCRs for pyrazole derivatives have been developed in aqueous media. researchgate.netrsc.org Other green options include using recyclable catalysts in ethanol or PEG-400/H₂O mixtures. mdpi.comnih.gov

Green catalysts , such as nano-ZnO, magnetic nanoparticles (e.g., CoFe₂O₄), or simple salts like ammonium (B1175870) chloride, are often recoverable and reusable, reducing both cost and environmental impact. mdpi.comjetir.orgresearchgate.net The combination of MCRs with ultrasound or microwave irradiation and green catalysts represents a highly efficient and sustainable approach to synthesizing pyrazole scaffolds. nih.govrsc.org

Precursor Synthesis and Reactivity Profiles of Intermediates

The synthesis of this compound is predicated on the strategic formation and subsequent reaction of two key precursor molecules: an appropriately substituted hydrazine and a functionalized 1,3-dicarbonyl compound. The renowned Knorr pyrazole synthesis and related methodologies form the foundation for this approach, wherein the pyrazole ring is constructed via a cyclocondensation reaction. nih.govbeilstein-journals.org The specific substituents on the final product—a butyl group at the N1 position, methyl groups at C3 and C5, and a hydroxyl group at C4—dictate the precise structures of the required starting materials.

Synthesis of the Hydrazine Precursor: Butylhydrazine

The introduction of the N-butyl group into the pyrazole ring necessitates the use of butylhydrazine as a key intermediate. The synthesis of mono-alkylated hydrazines can be achieved through several established chemical routes. These methods often begin with either hydrazine itself or a primary amine and employ strategies such as direct alkylation, reductive amination, or the reduction of nitrosamines.

One common laboratory-scale approach is the direct alkylation of hydrazine. However, this method can suffer from poor selectivity, often yielding mixtures of mono- and di-alkylated products, as well as the potential for over-alkylation. More controlled methods are therefore preferred.

A versatile strategy involves the reductive alkylation of hydrazine derivatives. For instance, various N-alkylhydrazine compounds can be prepared through the direct reductive alkylation of hydrazine with aldehydes or ketones using a suitable reducing agent like α-picoline-borane. organic-chemistry.org Another robust method is the reduction of hydrazones, which are formed from the condensation of a hydrazine with a carbonyl compound.

For industrial-scale synthesis or specific applications, methods starting from primary amines are also employed. The reaction of a primary amine with chloramine, analogous to the Raschig process for hydrazine synthesis, can yield alkylhydrazines. psu.edu For example, tert-butylhydrazine (B1221602) is produced commercially via this route. psu.edu Another significant pathway involves the nitrosation of a secondary amine followed by reduction of the resulting N-nitrosoamine using agents like zinc in acetic acid or lithium aluminum hydride. psu.edu

The table below summarizes common synthetic routes to alkylhydrazines, which are applicable for the preparation of butylhydrazine.

| Method | Starting Materials | Brief Description | Key Intermediates | Reference |

|---|---|---|---|---|

| Direct Alkylation | Hydrazine, Butyl Halide (e.g., 1-bromobutane) | Nucleophilic substitution reaction. Often requires a large excess of hydrazine to favor mono-alkylation. | - | researchgate.net |

| Reduction of N-Nitrosoamines | Dibutylamine or N-butylaniline | Nitrosation of a secondary amine followed by chemical reduction (e.g., with LiAlH₄ or Zn/CH₃COOH). | N-Nitroso-N-butylamine derivative | psu.edu |

| Direct Amination (Raschig-type) | Butylamine, Chloramine (NH₂Cl) | Nucleophilic attack of the primary amine on chloramine. | - | psu.edu |

| Reductive Alkylation | Hydrazine, Butyraldehyde | Formation of a hydrazone intermediate followed by reduction (e.g., with NaBH₃CN or catalytic hydrogenation). | Butyraldehyde hydrazone | organic-chemistry.org |

Synthesis of the 1,3-Dicarbonyl Precursor: 3-Substituted-2,4-pentanedione

The 3,5-dimethylpyrazole (B48361) core of the target molecule is derived from a pentane-2,4-dione (acetylacetone) backbone. wikipedia.orgnih.gov To achieve the C4-hydroxy substitution on the final pyrazole ring, the methylene (B1212753) carbon (C3) of the acetylacetone (B45752) must be functionalized with a hydroxyl group or a suitable precursor group that can be converted to a hydroxyl group during or after the cyclization. Key intermediates for this purpose include 3-halo-2,4-pentanedione and 3-acetoxy-2,4-pentanedione.

The methylene protons at the C3 position of acetylacetone are notably acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for facile deprotonation to form a stable enolate. fiveable.me This enolate is a potent nucleophile and serves as the reactive intermediate for introducing substituents at the C3 position.

Synthesis of 3-Halo-2,4-pentanedione: Halogenation at the C3 position can be readily achieved using standard halogenating agents. For example, 3-chloro-2,4-pentanedione can be synthesized by reacting acetylacetone with sulfuryl chloride (SO₂Cl₂). unirioja.es Similarly, bromination can be accomplished using N-bromosuccinimide (NBS). These halogenated dicarbonyls are versatile intermediates.

Synthesis of 3-Acetoxy-2,4-pentanedione: An alternative route to introduce an oxygen functionality is through acylation of the acetylacetone enolate. While direct hydroxylation can be challenging, the introduction of an acetoxy group provides a stable precursor that can be hydrolyzed to the desired hydroxyl group. This can be achieved by reacting the metal enolate of acetylacetone (e.g., sodium or lithium salt) with an acetylating agent capable of delivering an electrophilic acetate (B1210297) moiety. A more common approach involves a two-step sequence: halogenation as described above, followed by nucleophilic substitution with an acetate salt, such as sodium or potassium acetate.

The table below outlines the synthesis of these key dicarbonyl intermediates.

| Intermediate | Starting Materials | Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Chloro-2,4-pentanedione | Acetylacetone | Sulfuryl chloride (SO₂Cl₂) | Electrophilic Halogenation | unirioja.es |

| 3-Bromo-2,4-pentanedione | Acetylacetone | N-Bromosuccinimide (NBS) | Electrophilic Halogenation | unirioja.es |

| 3-Acetoxy-2,4-pentanedione | 3-Halo-2,4-pentanedione | Sodium or Potassium Acetate | Nucleophilic Substitution | unirioja.es |

Reactivity Profiles of Intermediates in Pyrazole Formation

The final step in constructing the this compound ring system is the cyclocondensation of butylhydrazine with a 3-substituted-2,4-pentanedione intermediate. The reaction mechanism involves a sequence of nucleophilic attacks and dehydration steps.

The more nucleophilic nitrogen atom of butylhydrazine typically initiates a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl carbon leads to a five-membered heterocyclic intermediate (a pyrazoline derivative), which then undergoes a final dehydration step to yield the aromatic pyrazole ring. researchgate.net

When using 3-acetoxy-2,4-pentanedione as the precursor, the cyclocondensation with butylhydrazine proceeds to form the pyrazole ring. The acetoxy group at the C4 position is generally stable during the initial cyclization but can be readily hydrolyzed under acidic or basic conditions in a subsequent step to yield the final this compound. In some cases, depending on the reaction conditions (e.g., heating in an acidic medium), the hydrolysis may occur in situ.

The reactivity of 3-halo-2,4-pentanedione is slightly different. The cyclocondensation would lead to the formation of 1-butyl-4-halo-3,5-dimethyl-1H-pyrazole. Conversion of this halo-pyrazole to the desired 4-hydroxypyrazole would require a subsequent nucleophilic aromatic substitution reaction. This step can be challenging due to the electron-rich nature of the pyrazole ring but is a feasible transformation, making the halo-dicarbonyl a viable, though potentially less direct, intermediate.

Reactivity and Derivatization Strategies of 1 Butyl 3,5 Dimethyl 1h Pyrazol 4 Ol

Chemical Transformations at the 4-Hydroxyl Group

The hydroxyl group at the C4 position of the pyrazole (B372694) ring is a prime site for a variety of chemical modifications, including alkylation and acylation reactions, leading to the formation of ethers and esters.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 4-hydroxypyrazoles can readily undergo O-alkylation and O-acylation. These reactions typically proceed via the formation of a pyrazolate anion in the presence of a base, which then acts as a nucleophile.

O-Alkylation: The Williamson ether synthesis is a classical and effective method for the O-alkylation of 4-hydroxypyrazoles. documentsdelivered.comimperial.ac.uk This SN2 reaction involves the deprotonation of the hydroxyl group by a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a potent nucleophile. This alkoxide ion then attacks an alkyl halide, resulting in the formation of an ether. The choice of base and solvent can significantly influence the reaction's efficiency. acs.org For instance, using a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can facilitate the reaction. pharmaguideline.com

O-Acylation: Similarly, O-acylation can be achieved by reacting the 4-hydroxypyrazole with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base to neutralize the acidic byproduct. nih.govnih.gov Phase-transfer catalysis has been shown to be an effective method for the acylation of hydroxypyrazoles, allowing for high conversion rates under mild conditions. researchgate.net

Ether and Ester Formation

The O-alkylation and O-acylation reactions described above lead to the formation of a diverse range of ether and ester derivatives of 1-butyl-3,5-dimethyl-1H-pyrazol-4-ol.

Ether Derivatives: The synthesis of 4-alkoxypyrazoles can be readily accomplished through the Williamson ether synthesis. The general reaction scheme is as follows:

Where R is an alkyl group and X is a halide.

Ester Derivatives: Esterification of the 4-hydroxyl group can be carried out using various methods, including reaction with acyl chlorides or carboxylic anhydrides. derpharmachemica.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is another viable route, although the equilibrium nature of this reaction may require conditions that favor product formation. researchgate.net

The following table summarizes representative conditions for ether and ester formation with hydroxypyrazoles:

| Product Type | Reagents | Base | Solvent | Temperature | Yield |

| Ether | Alkyl halide | NaH, K2CO3 | THF, DMF | Room Temp. to Reflux | Moderate to High |

| Ester | Acyl chloride | Pyridine (B92270), Triethylamine | Dichloromethane, Toluene | 0 °C to Room Temp. | Good to Excellent |

| Ester | Carboxylic anhydride | Pyridine, DMAP | Dichloromethane | Room Temp. | Good to Excellent |

Reactions on the Pyrazole Ring System

The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, particularly the hydroxyl group at C4 and the methyl groups at C3 and C5, direct the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Pyrazole Core

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. researchgate.net However, in this compound, this position is already occupied by a hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group in aromatic systems. In the context of the pyrazole ring, its influence on further electrophilic substitution is a critical consideration.

Halogenation: The halogenation of pyrazoles typically yields 4-halopyrazoles. researchgate.net For pyrazoles with a substituted C4 position, halogenation can potentially occur at other available positions, although this may require more forcing conditions. The reaction of N-oxygenated pyrazoles with halogens can lead to 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. documentsdelivered.comacs.org

Nitration: The nitration of pyrazoles is another common electrophilic substitution reaction. The reaction of pyrazole with a mixture of nitric acid and sulfuric acid typically yields 4-nitropyrazole. mdpi.comnih.gov For 4-hydroxypyrazoles, the directing effect of the hydroxyl group would need to be considered, which might lead to nitration at an adjacent carbon if the C4 position is blocked. However, nitration can also occur on the nitrogen atoms of the pyrazole ring under certain conditions. researchgate.net

Functionalization of the Methyl Groups at C3 and C5 Positions

The methyl groups at the C3 and C5 positions of the pyrazole ring offer additional sites for chemical modification. While the pyrazole ring itself is generally resistant to oxidation, the side-chain methyl groups can be functionalized under specific conditions. nih.gov

One potential route for functionalization is through radical halogenation, followed by nucleophilic substitution. For instance, bromination of the methyl groups could be initiated by a radical initiator, which could then be displaced by various nucleophiles to introduce a range of functional groups.

Another approach could involve oxidation of the methyl groups to carboxylic acids, which can then be further derivatized. However, this would require carefully controlled oxidation conditions to avoid degradation of the pyrazole ring. A study on the synthesis of pyrazoles with functionalized substituents at C3 and C5 involved the conversion of an alcohol to a chloride, which then underwent nucleophilic substitution. acs.org

Nucleophilic Reactivity of the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms: the N1 nitrogen, which is substituted with a butyl group, and the N2 nitrogen, which possesses a lone pair of electrons and is generally considered the more nucleophilic and basic center. imperial.ac.uknih.gov

The N2 nitrogen can participate in reactions as a nucleophile, particularly in protonation and alkylation reactions. The basicity of the pyrazole ring can be influenced by the substituents present. researchgate.net

Protonation: In the presence of an acid, the N2 nitrogen is the preferred site of protonation, forming a pyrazolium (B1228807) salt.

N-Alkylation: While the N1 position is already alkylated with a butyl group, the N2 nitrogen can potentially undergo further alkylation to form a quaternary pyrazolium salt, although this would require reactive alkylating agents and may be in competition with O-alkylation of the 4-hydroxyl group. Studies on the N-alkylation of pyrazoles have shown that a mixture of N1 and N2 alkylated products can be formed in unsymmetrically substituted pyrazoles. researchgate.net The regioselectivity of N-alkylation is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent.

Coupling Reactions Involving this compound

The hydroxyl group at the C-4 position of the pyrazole ring in this compound imparts reactivity analogous to that of phenols, making it a candidate for various coupling reactions to form carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. While direct coupling of the hydroxyl group can be challenging, copper-catalyzed methods such as the Ullmann condensation and Chan-Lam coupling offer viable routes.

The Ullmann condensation is a well-established method for forming aryl ethers through the copper-promoted reaction of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.orgmdpi.comrsc.orgthermofisher.com In the context of this compound, this would involve its reaction with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. The reaction proceeds through the formation of a copper alkoxide intermediate, followed by coupling with the aryl halide.

A related and often milder alternative is the Chan-Lam coupling , which utilizes a boronic acid as the coupling partner for the hydroxyl group. wikipedia.orgasianpubs.orgorganic-chemistry.orgasianpubs.orgnih.gov This copper-catalyzed reaction is advantageous as it can often be carried out under aerobic conditions at room temperature. wikipedia.orgorganic-chemistry.org The proposed mechanism involves the formation of a copper(II) species which then undergoes transmetalation with the boronic acid and coordination with the pyrazolol. Subsequent reductive elimination yields the desired aryl ether and regenerates the copper catalyst.

For carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation at the C-4 position, derivatization of the hydroxyl group into a more reactive functional group, such as a halide or a triflate, is typically required. Once converted, established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions become accessible.

The Suzuki-Miyaura coupling would involve the reaction of a 4-halo or 4-triflyloxy-1-butyl-3,5-dimethyl-1H-pyrazole with a boronic acid in the presence of a palladium catalyst and a base to form a C-C bond. The Buchwald-Hartwig amination would similarly couple the derivatized pyrazole with an amine to form a C-N bond. organic-chemistry.org

Table 1: Overview of Potential Coupling Reactions

| Coupling Reaction | Bond Formed | Coupling Partner of Pyrazole | Catalyst System | General Conditions |

| Ullmann Condensation | C-O | Aryl Halide | Copper (e.g., CuI, CuO) | High Temperature, Base |

| Chan-Lam Coupling | C-O | Boronic Acid | Copper (e.g., Cu(OAc)₂) | Room Temperature, Air |

| Suzuki-Miyaura Coupling | C-C | Boronic Acid | Palladium (e.g., Pd(PPh₃)₄) | Base, Anhydrous Solvent |

| Buchwald-Hartwig Amination | C-N | Amine | Palladium (e.g., Pd₂(dba)₃) | Base, Ligand |

Application of this compound as a Synthon for Fused Heterocycles

This compound serves as a versatile building block, or synthon, for the construction of various fused heterocyclic systems. This utility stems from the reactivity of the pyrazole ring and the strategic placement of the hydroxyl group, which can either participate directly in cyclization reactions or be converted into other functional groups to facilitate the annulation of additional rings.

A prominent example of its direct application is in the synthesis of pyranopyrazoles . 4-Hydroxypyrazoles exist in tautomeric equilibrium with their pyrazolone (B3327878) form. This pyrazolone tautomer can undergo condensation reactions with various electrophiles. For instance, a one-pot, four-component reaction between an aldehyde, malononitrile, a source of the pyrazole nucleus (which can be formed in situ from hydrazine (B178648) and a β-ketoester), and a catalyst can yield highly substituted pyrano[2,3-c]pyrazoles. researchgate.netnih.govresearchgate.netsciensage.info The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of the pyrazolone and subsequent cyclization.

Table 2: Synthesis of Pyranopyrazoles

| Reactants | Catalyst | Fused Heterocycle |

| Aldehyde, Malononitrile, Hydrazine, Ethyl Acetoacetate | Various (e.g., L-proline, piperidine) | Pyrano[2,3-c]pyrazole |

Furthermore, derivatization of the 4-hydroxy group opens pathways to a wider array of fused systems. For instance, conversion of the hydroxyl group to an amino group would yield a 4-aminopyrazole derivative. These aminopyrazoles are key precursors for the synthesis of pyrazolo[3,4-b]pyridines . mdpi.com The synthesis typically involves the condensation of the 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the fused pyridine ring. mdpi.com

Similarly, transformation of the 4-hydroxy group into a suitable leaving group, followed by substitution with hydrazine, would provide a 4-hydrazinopyrazole. This derivative can then be used to construct pyrazolo[3,4-d]pyridazines through cyclization with α,β-unsaturated carbonyl compounds or dicarbonyls. researchgate.netamanote.com The synthesis of pyrazolo[4,3-c]pyridines can also be envisioned through multi-step sequences involving the introduction of appropriate functional groups at the C4 and C5 positions of the pyrazole ring, which can then undergo cyclization to form the fused pyridine ring. nih.govdocumentsdelivered.com

The strategic functionalization of this compound is therefore a powerful tool for accessing a diverse range of fused heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Spectroscopic and Structural Elucidation of 1 Butyl 3,5 Dimethyl 1h Pyrazol 4 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-butyl-3,5-dimethyl-1H-pyrazol-4-ol, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments, including 2D correlation techniques, would be required for a full structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Proton (¹H) NMR: The ¹H NMR spectrum would confirm the presence of all proton-containing functional groups. The butyl group would show characteristic signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the pyrazole (B372694) nitrogen. The two methyl groups on the pyrazole ring at positions 3 and 5 would likely appear as sharp singlets. The hydroxyl proton (-OH) at position 4 would appear as a singlet, which might be broad and its chemical shift would be sensitive to solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would identify all unique carbon environments. There would be nine distinct signals: four for the butyl group, two for the pyrazole methyl groups, and three for the pyrazole ring carbons (C3, C4, and C5). The chemical shifts of the ring carbons would be influenced by the substituents; C4 would be significantly affected by the hydroxyl group, while C3 and C5 would be influenced by the methyl groups and the N-butyl group.

Hypothetical NMR Data Table

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyrazole-C3 | - | ~145-155 |

| Pyrazole-C4-OH | Variable (e.g., 4.0-6.0) | - |

| Pyrazole-C4 | - | ~120-130 |

| Pyrazole-C5 | - | ~135-145 |

| Pyrazole-C3-CH₃ | ~2.1-2.4 | ~10-15 |

| Pyrazole-C5-CH₃ | ~2.1-2.4 | ~10-15 |

| N-CH₂-CH₂-CH₂-CH₃ | ~3.8-4.1 (triplet) | ~45-55 |

| N-CH₂-CH₂-CH₂-CH₃ | ~1.6-1.9 (quintet) | ~30-35 |

| N-CH₂-CH₂-CH₂-CH₃ | ~1.2-1.5 (sextet) | ~18-22 |

| N-CH₂-CH₂-CH₂-CH₃ | ~0.8-1.0 (triplet) | ~13-15 |

Note: This table is illustrative and not based on experimental data for the target compound.

Heteronuclear Multiple-Bond Correlation (HMBC) and Heteronuclear Single-Quantum Correlation (HSQC) Analyses

HSQC and HMBC are two-dimensional NMR experiments crucial for definitively assigning proton and carbon signals.

HSQC: This experiment would correlate each carbon atom to its directly attached proton(s). For example, it would show a cross-peak between the ¹H signal of the N-CH₂ group and its corresponding ¹³C signal, confirming their direct bond.

HMBC: This experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It would be essential for assigning the quaternary carbons (C3, C4, C5) and confirming the connectivity of the butyl and methyl groups to the pyrazole ring. For instance, correlations would be expected between the protons of the C3-methyl group and the C3 and C4 carbons of the pyrazole ring.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Environments

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. The spectrum would show two distinct signals for N1 and N2. The chemical shift of N1 would be influenced by the attached butyl group, while the N2 chemical shift would be affected by the adjacent C3-methyl and C4-hydroxyl groups. These chemical shifts are sensitive to tautomerism and protonation states. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a prominent, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹. Vibrations associated with the pyrazole ring (C=N and C=C stretching) would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals.

Hypothetical Vibrational Data Table

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3600 | O-H stretch (hydroxyl) |

| 2850-2960 | C-H stretch (butyl, methyl) |

| 1400-1600 | C=N, C=C stretch (pyrazole ring) |

| ~1200-1300 | C-O stretch (hydroxyl) |

Note: This table is illustrative and not based on experimental data for the target compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₉H₁₆N₂O), the expected exact mass would be approximately 168.1263 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 168. Common fragmentation pathways for pyrazoles could include the loss of the butyl group, cleavage of the pyrazole ring, and loss of small neutral molecules like HCN. rsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of a molecule provides valuable information regarding the electronic transitions that occur upon absorption of ultraviolet or visible light. For organic compounds such as this compound, these transitions typically involve the promotion of electrons from lower energy molecular orbitals (such as bonding π or non-bonding n orbitals) to higher energy anti-bonding molecular orbitals (π* or σ*).

A comprehensive search of the scientific literature did not yield specific experimental data for the Ultraviolet-Visible (UV-Vis) absorption characteristics of this compound. Consequently, a data table detailing its absorption maxima (λmax) and molar absorptivity (ε) in various solvents cannot be provided at this time.

In general, pyrazole derivatives exhibit characteristic absorption bands in the UV region. The electronic spectra of such compounds are influenced by the nature and position of substituents on the pyrazole ring, as well as the solvent in which the spectrum is recorded. The presence of the hydroxyl group at the 4-position and the alkyl substituents at the 1, 3, and 5 positions of the pyrazole ring in this compound would be expected to influence its absorption profile. Typically, aromatic and heteroaromatic systems display π → π* transitions, which are often intense, and in some cases, n → π* transitions, which are generally weaker.

Without experimental data, any discussion of the specific UV-Vis absorption characteristics of this compound remains speculative. Further experimental investigation is required to determine its precise absorption maxima and molar extinction coefficients.

Computational and Theoretical Investigations of 1 Butyl 3,5 Dimethyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. These methods model the molecule at the subatomic level, providing precise data on geometry, energy, and orbital distributions.

The electronic structure of pyrazole (B372694) derivatives is extensively studied using Density Functional Theory (DFT) and ab initio methods. jcsp.org.pknih.gov DFT, particularly with the B3LYP hybrid functional, is a popular choice for balancing computational cost and accuracy. jcsp.org.pknih.gov These calculations are typically paired with Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to provide a robust description of the electronic environment. nih.govbhu.ac.in

For 1-butyl-3,5-dimethyl-1H-pyrazol-4-ol, these methods are used to calculate fundamental properties like total energy, dipole moment, and the distribution of electron density. nih.gov The calculations can be performed in the gas phase to model the isolated molecule or can incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to simulate behavior in solution. nih.gov The results from these theoretical approaches offer a detailed picture of the molecule's electronic nature, which underpins its stability and reactivity.

A critical step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. bhu.ac.in For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed for this purpose. bhu.ac.inresearchgate.net

The pyrazole ring is largely planar, and a key aspect of the conformational analysis for this specific molecule involves the orientation of the N-butyl group and the hydroxyl proton. researchgate.net Theoretical calculations can identify different possible rotamers (conformational isomers) and determine their relative energies to predict the most stable conformation of the molecule. These optimized geometries form the basis for all subsequent computational investigations, including frequency calculations to confirm that the structure is a true energy minimum. uomphysics.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazole Ring Core

| Parameter | Typical Calculated Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.34 |

| C3-C4 | 1.42 |

| C4-C5 | 1.39 |

| C5-N1 | 1.36 |

| C4-O | 1.36 |

| O-H | 0.97 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | 111.0 |

| N1-N2-C3 | 106.0 |

| N2-C3-C4 | 110.0 |

| C3-C4-C5 | 104.0 |

| N1-C5-C4 | 109.0 |

| C3-C4-O | 125.0 |

| C5-C4-O | 126.0 |

Note: The values in this interactive table are representative for a pyrazol-4-ol core optimized using DFT methods and may vary slightly for the specific title compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For this compound, DFT calculations can determine the energies of these orbitals and map their spatial distribution. jcsp.org.pk This analysis helps identify the most likely sites for nucleophilic and electrophilic attack. bhu.ac.in The electronic properties, including the HOMO-LUMO gap, can be fine-tuned by the nature and position of substituents on the pyrazole ring. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO (Highest Occupied Molecular Orbital) | -5.8 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -0.9 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.9 |

Note: This interactive table presents typical energy values for a substituted pyrazole derivative as calculated by DFT methods. Actual values may differ based on the specific functional and basis set used.

Tautomerism Studies in Pyrazol-4-ols

Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of pyrazole chemistry. For pyrazol-4-ols, both keto-enol and annular tautomerism are significant and have been explored through computational methods.

Pyrazol-4-ols can exist in equilibrium with their corresponding keto form, 1-butyl-3,5-dimethyl-1H-pyrazol-4(5H)-one. nih.govresearchgate.net Computational studies using DFT can predict the relative stabilities of these tautomers by calculating their thermodynamic properties, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.govorientjchem.org

The equilibrium between the enol and keto forms is highly sensitive to the molecular environment. nih.gov Theoretical calculations often show that in the gas phase or in non-polar solvents, the enol form is favored due to its aromatic character and potential for intramolecular hydrogen bonding. researchgate.net However, in polar solvents, the keto form can become more stabilized. orientjchem.org By comparing the calculated total energies of the optimized keto and enol structures, the tautomeric equilibrium constant (Keq) can be predicted, providing a quantitative measure of which form predominates under specific conditions. nih.gov

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring (N1 and N2). nih.govresearchgate.net For N-unsubstituted pyrazoles, this process is typically fast. However, in N1-substituted pyrazoles like this compound, the butyl group prevents this direct proton transfer.

Nevertheless, theoretical studies can explore proton transfer mechanisms in related pyrazole systems, which are relevant for understanding the molecule's behavior in protic environments. researchgate.net Computational methods can model the transition state of the proton transfer process, allowing for the calculation of the energy barrier for the reaction. researchgate.net This provides insight into the kinetics of proton exchange. While the N-butyl group fixes the substitution pattern, understanding the fundamental proton transfer mechanisms in the parent pyrazole scaffold is crucial for contextualizing the compound's properties. nih.govresearchgate.netnih.govsci-hub.se

Influence of Solvents on Tautomeric Preferences

Computational studies on pyrazolone (B3327878) derivatives, which are structurally related to this compound, have demonstrated that solvent polarity plays a critical role in determining the predominant tautomeric form. daneshyari.comresearchgate.net Pyrazolones can exist in several tautomeric forms, including CH, NH, and OH forms, arising from keto-enol or lactam-lactim equilibria. researchgate.net Theoretical investigations using Density Functional Theory (DFT), often with a polarizable continuum model (PCM) to simulate solvent effects, reveal that the relative stability of these tautomers can be significantly influenced by the surrounding medium. daneshyari.comnih.gov

For instance, studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one show that it exists predominantly as the OH-tautomer (1-phenyl-1H-pyrazol-3-ol) in the solid state and in nonpolar solvents like chloroform (B151607) (CDCl₃). mdpi.com In these less polar environments, the molecules tend to form dimeric structures stabilized by intermolecular hydrogen bonds. mdpi.com However, in polar, hydrogen-bond-accepting solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆), these dimeric structures are disrupted, and the monomeric form becomes dominant. mdpi.com

The general trend observed is that an increase in solvent polarity can alter the energy difference between tautomers. nih.govnih.gov For some pyrazolone derivatives, the energy differences between the most stable C-H form and the N-H or O-H tautomers decrease in more polar solvents like ethanol (B145695) and water, indicating a shift in the equilibrium. nih.gov This phenomenon is attributed to the differential stabilization of the tautomers' dipole moments by the solvent environment. nih.gov For this compound, it is anticipated that a similar solvent-dependent equilibrium exists between its pyrazol-4-ol (enol) form and its corresponding pyrazol-4-one (keto) tautomers.

| Solvent | Dielectric Constant (ε) | Predicted Predominant Form of Pyrazol-4-ol | Dominant Intermolecular Interaction |

|---|---|---|---|

| Gas Phase | 1 | OH-Tautomer | Intramolecular H-bonding |

| Chloroform (CDCl₃) | 4.8 | OH-Tautomer | Dimerization via Intermolecular H-bonds |

| Ethanol | 24.6 | Equilibrium Shift Towards Keto Tautomers | Solute-Solvent H-bonds |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Monomeric forms, increased Keto Tautomer population | Strong Solute-Solvent H-bonds |

| Water | 80.1 | Shift towards more polar Keto Tautomers | Extensive Solute-Solvent H-bonds |

This table illustrates the expected influence of solvent polarity on the tautomeric equilibrium of this compound, based on computational findings for related pyrazolone structures.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms of pyrazole derivatives. eurasianjournals.comresearchgate.net These methods allow for the detailed mapping of reaction pathways, including the identification of transition states, intermediates, and the calculation of activation energies. researchgate.net

For reactions involving pyrazoles, such as N-alkylation, DFT studies can predict the most likely site of reaction. researchgate.net By calculating local reactivity descriptors like Fukui functions, researchers can determine which nitrogen atom in the pyrazole ring is more susceptible to electrophilic attack. researchgate.net For N-unsubstituted pyrazoles, theoretical calculations have successfully shown that alkylation typically occurs at the N2 position. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state connects the reactants to the desired products, thereby validating the proposed one-step or multi-step mechanism. researchgate.net

DFT is also used to explore the conformational landscape and electronic properties of pyrazole derivatives, which are crucial for understanding their reactivity. nih.govnih.gov Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to identify the electron-donating and electron-accepting capabilities of the molecule. nih.gov Molecular Electrostatic Potential (MEP) maps can visually represent electron-rich and electron-poor regions, highlighting sites prone to electrophilic or nucleophilic attack. nih.govresearchgate.net While specific reaction mechanisms for this compound are not extensively detailed in the literature, these computational approaches provide a robust framework for predicting its chemical behavior, such as its reactions with electrophiles or its role in metal-ligand cooperative transformations. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer indispensable insights into the dynamic behavior and intermolecular interactions of pyrazole derivatives at an atomistic level. eurasianjournals.comresearchgate.net These simulations model the movement of atoms and molecules over time, providing a view of conformational changes, solvent interactions, and the stability of complexes formed with other molecules, such as biological receptors. researchgate.netnih.gov

A stable, low RMSD value for the ligand within the binding site over the simulation time suggests a stable binding mode. researchgate.net The RMSF of the protein's amino acid residues can indicate which parts of the protein interact most strongly with the ligand or undergo conformational changes upon binding. researchgate.net These simulations complement molecular docking studies by confirming the stability of predicted binding poses and providing a more realistic picture of the interactions over time. researchgate.netnih.gov

| Simulation Parameter | Information Gained for this compound |

|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand's position and conformation when bound to a target protein. |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the molecule and the protein's active site residues upon interaction. |

| Hydrogen Bond Analysis | Quantifies the persistence and strength of hydrogen bonds with solvent molecules or receptor sites over time. |

| Solvent Accessible Surface Area (SASA) | Measures changes in the molecule's exposure to the solvent, indicating binding or conformational changes. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule or the protein-ligand complex during the simulation. |

This table summarizes key parameters from Molecular Dynamics simulations and the insights they provide into the dynamic behavior of pyrazole derivatives.

Structure Reactivity Relationships Srr in 1 Butyl 3,5 Dimethyl 1h Pyrazol 4 Ol Analogues

Impact of N1-Alkyl Substitution on Pyrazole (B372694) Ring Reactivity

The substitution at the N1 position of the pyrazole ring significantly influences its reactivity. The nature of the alkyl group can modulate the nucleophilicity of the ring nitrogens and affect the regioselectivity of further reactions. In the case of 1-butyl-3,5-dimethyl-1H-pyrazol-4-ol, the butyl group at the N1 position is a key determinant of its chemical character.

The alkylation of the pyrazole ring at the N1 position is a common synthetic strategy. mdpi.com The choice of the alkylating agent and reaction conditions can lead to selective N1-alkylation. researchgate.netacs.org Studies have shown that the N-substitution of 3-substituted pyrazoles can be achieved with high regioselectivity. acs.org The presence of the butyl group, an electron-donating alkyl group, at N1 increases the electron density of the pyrazole ring, thereby enhancing its nucleophilicity. This makes the ring more susceptible to electrophilic attack.

However, the steric bulk of the N1-substituent also plays a critical role. Larger alkyl groups can hinder the approach of reagents to the adjacent positions on the ring, thereby influencing the regiochemical outcome of reactions. While a butyl group is not excessively bulky, its conformational flexibility can have an impact on the steric environment around the pyrazole core. In general, N-alkylation of pyrazoles can be influenced by steric effects, with bulkier groups potentially slowing down the rate of alkylation. mdpi.com

Electronic and Steric Effects of Methyl Groups at C3 and C5

Electronic Effects: Methyl groups are electron-donating through an inductive effect. Their presence at the C3 and C5 positions increases the electron density of the pyrazole ring, further enhancing its nucleophilic character. nih.gov This increased electron density makes the C4 position, which is already electron-rich in the pyrazole system, even more susceptible to electrophilic substitution. nih.govmdpi.com Theoretical calculations have shown that electron-donating groups at C3 can increase the basicity of the pyrazole ring. mdpi.com

Steric Effects: The methyl groups at C3 and C5 also introduce steric hindrance. This steric bulk can influence the regioselectivity of reactions by directing incoming reagents to the less hindered positions. For instance, in reactions involving the pyrazole ring, the C4 position is sterically more accessible than the substituted C3 and C5 positions. The steric constraints imposed by substituents at C3 and C5 are often determining factors in the regioselectivity of reactions. nih.gov The presence of these groups can also influence the conformation of the molecule and its ability to interact with other molecules.

Influence of the 4-Hydroxyl Group on Overall Reactivity

The hydroxyl group at the C4 position is a powerful modulator of the reactivity of the pyrazole ring in this compound. Its influence is multifaceted, involving electronic effects, hydrogen bonding capabilities, and the potential to act as a directing group.

The hydroxyl group is an activating group, meaning it increases the reactivity of the aromatic ring towards electrophilic substitution. It is an ortho-, para-directing group in benzene (B151609) rings, and in the pyrazole system, it strongly activates the adjacent C3 and C5 positions. However, since these positions are already substituted with methyl groups, the primary effect of the hydroxyl group is to further enhance the nucleophilicity of the pyrazole ring. The production of 4-hydroxypyrazole has been observed as a product of the interaction of pyrazole with hydroxyl radicals. nih.gov

The hydroxyl group can also participate in hydrogen bonding, both as a donor and an acceptor. This can influence the solubility of the compound and its ability to interact with other molecules, including solvents and reagents. Intramolecular hydrogen bonding is also a possibility, which can affect the conformation and reactivity of the molecule.

Furthermore, the hydroxyl group can be deprotonated to form a phenoxide-like anion, which is a much stronger activating group. This makes the pyrazole ring highly susceptible to electrophilic attack under basic conditions. The hydroxyl group itself can also react, for example, through etherification or esterification reactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.net For pyrazole derivatives, QSRR and Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand and predict their chemical and biological properties. neuroquantology.comneuroquantology.comresearchgate.netnih.gov

For example, QSAR models for the anti-inflammatory activity of pyrazolone (B3327878) derivatives have been developed, highlighting the importance of certain structural features for their biological function. researchgate.netnih.gov These models can indirectly inform our understanding of the chemical reactivity that underpins their biological activity. The development of a QSRR model for a series of pyrazolyl alcohols would involve synthesizing a library of analogues with systematic variations in the N1, C3, C5, and C4 substituents and correlating their measured reactivity in a specific reaction with calculated molecular descriptors.

Rational Design Principles for Modulating Chemical Behavior of Pyrazolyl Alcohols

The insights gained from understanding the structure-reactivity relationships of this compound and its analogues can be applied to the rational design of new pyrazolyl alcohols with specific chemical properties. nih.govmdpi.com The goal of rational design is to systematically modify the molecular structure to achieve a desired outcome, such as enhanced reactivity, improved selectivity, or specific biological activity. acs.org

Key principles for modulating the chemical behavior of pyrazolyl alcohols include:

Modulation of Electronic Properties: The electronic nature of the pyrazole ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups at various positions. For example, replacing the methyl groups at C3 and C5 with more electron-donating groups would further increase the nucleophilicity of the ring. Conversely, introducing electron-withdrawing groups would decrease its nucleophilicity.

Steric Control of Reactivity: The steric environment around the pyrazole ring can be altered by varying the size of the substituents at the N1, C3, and C5 positions. This can be used to control the regioselectivity of reactions by sterically blocking certain positions and directing reagents to others.

Functional Group Interconversion: The hydroxyl group at C4 can be converted into other functional groups to introduce new reactivity. For example, it could be converted to a leaving group to allow for nucleophilic substitution at the C4 position.

Bioisosteric Replacement: In the context of designing biologically active molecules, parts of the molecule can be replaced with other groups that have similar steric and electronic properties (bioisosteres) to improve properties like potency, selectivity, or metabolic stability.

By applying these principles, it is possible to design and synthesize novel pyrazolyl alcohols with tailored chemical behavior for a wide range of applications, from synthetic intermediates to new therapeutic agents. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-butyl-3,5-dimethyl-1H-pyrazol-4-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclization or substitution reactions. For this compound, a plausible route is the alkylation of 3,5-dimethylpyrazole with butyl chloride in the presence of a strong base (e.g., NaH) in a polar aprotic solvent like DMF. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products. For example, elevated temperatures (~100–120°C) enhance reaction rates but may degrade sensitive intermediates. Evidence from similar compounds (e.g., benzyl-substituted pyrazoles) shows yields ranging from 50% to 85% depending on steric and electronic effects .

Key Parameters Table:

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Higher temps accelerate reaction but risk decomposition |

| Solvent | DMF, THF, or DCM | Polar aprotic solvents favor nucleophilic substitution |

| Base | NaH, K₂CO₃ | Strong bases improve deprotonation efficiency |

| Reaction Time | 6–24 hours | Longer times may improve conversion but increase side products |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming regiochemistry. For pyrazoles, the deshielded proton at C4 (due to hydroxyl group) typically appears as a singlet at δ ~10–12 ppm. Methyl and butyl substituents show distinct splitting patterns .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (C₉H₁₆N₂O, exact mass 168.1263).

- HPLC: Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve polar impurities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects. Key steps:

Charge Distribution Analysis: Identify electrophilic centers (e.g., C4 hydroxyl group).

Transition State Modeling: Simulate activation energy for butyl group substitution.

Solvent Effects: Use continuum solvation models (e.g., PCM) to predict solvent-dependent reactivity.

Evidence from PubChem data (InChIKey: SOMLVRCMUNDKMD) supports using computational tools to validate experimental observations .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. For example:

- Enzyme Inhibition Studies: Compare IC₅₀ values under standardized conditions (pH, temperature, cofactors).

- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replace butyl with benzyl) to isolate functional group contributions .

- Orthogonal Assays: Validate results using both in vitro (e.g., kinase assays) and cell-based assays (e.g., cytotoxicity in cancer lines) .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For this compound:

- Directing Groups: Use protecting groups (e.g., silyl ethers) to block undesired positions.

- Metal Catalysis: Pd-catalyzed C–H activation can target specific positions (e.g., C4 hydroxyl as a directing group).

- Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor the desired product .

Q. What experimental designs are effective for studying the thermal stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen/air.

- Accelerated Stability Testing: Store samples at elevated temperatures (40–80°C) and monitor degradation via HPLC.

- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life under standard conditions .

Data Analysis and Validation

Q. How should researchers interpret conflicting crystallographic and spectroscopic data for pyrazole derivatives?

Methodological Answer:

- Cross-Validation: Compare X-ray crystallography data (e.g., bond lengths/angles) with DFT-optimized structures.

- Dynamic Effects: Consider temperature-dependent NMR to account for conformational flexibility.

- Error Analysis: Statistically evaluate crystallographic R-factors and spectroscopic signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.